molecular formula C18H21FN4O3S B6558052 ethyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate CAS No. 1040653-22-2

ethyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate

Cat. No. B6558052
CAS RN: 1040653-22-2
M. Wt: 392.4 g/mol
InChI Key: DTYYSPJJADXXKZ-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms . The presence of a fluorophenyl group indicates the compound has a phenyl ring (a derivative of benzene) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine and thiazole rings, along with the fluorophenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis method used and the stereochemistry of the starting materials .

Scientific Research Applications

Anticancer Activity

Ethyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate: has been investigated for its anticancer potential. Researchers synthesized this compound from commercially available starting materials, including 2-bromo-4-methoxyphenol and para-fluorophenylacetylene. The synthetic route involves four steps and yields the final compound with good efficiency . Notably, it demonstrated significant activity against the HCT 116 cell line, with an IC50 value of 95.2 μg/mL. Its methyl derivative also exhibited promising anticancer effects, with an IC50 value of 8.5 μg/mL .

TLR4 Signaling Inhibition

Another study explored the compound’s role in modulating Toll-like receptor 4 (TLR4) signaling. TLR4 plays a crucial role in inflammatory responses. A novel small molecule, ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-2-enyl]acetate (a derivative of our compound), was found to selectively inhibit TLR4 intracellular signaling. This inhibition could be valuable in managing inflammatory diseases .

Triple-Acting PPAR Agonist

The design and synthesis of 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid resulted in a potent triple-acting agonist for peroxisome proliferator-activated receptors (PPARs) α, γ, and δ. This compound demonstrated EC50 values of 0.029 µM, 0.013 µM, and 0.029 µM for PPARα, PPARγ, and PPARδ, respectively. Such triple-acting PPAR agonists hold promise for metabolic disorders and related conditions .

Anti-Hepatic Activities

Derivatives of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate (a related compound) were investigated for their anti-hepatic activities. While the specific compound is not directly covered, it belongs to a class of indole derivatives with potential therapeutic applications .

Future Directions

Future research could focus on elucidating the specific biological activity of this compound, determining its mechanism of action, and optimizing its synthesis. Additionally, studies could investigate the physical and chemical properties of the compound, as well as its safety profile .

properties

IUPAC Name

ethyl 4-[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-2-26-18(25)23-9-7-22(8-10-23)16(24)11-15-12-27-17(21-15)20-14-5-3-13(19)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYYSPJJADXXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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